
Chlorhydrate de 3-(pipérazin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Piperazin-1-yl)aniline hydrochloride” is a chemical compound with the CAS Number 125421-98-9 . It has a molecular weight of 213.71 and its IUPAC name is 3-piperazin-1-ylaniline;hydrochloride . The compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for “3-(Piperazin-1-yl)aniline hydrochloride” is 1S/C10H15N3.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7,11H2;1H . The canonical SMILES is C1CN(CCN1)C2=CC=CC(=C2)N.Cl .Physical and Chemical Properties Analysis
“3-(Piperazin-1-yl)aniline hydrochloride” is a solid compound . It has a molecular weight of 213.71 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . Its topological polar surface area is 41.3 Ų .Applications De Recherche Scientifique
Activité antibactérienne
Le chlorhydrate de 3-(pipérazin-1-yl)aniline a été utilisé dans la synthèse de nouveaux dérivés de 3-(pipérazin-1-yl)-1,2-benzothiazole, qui ont montré une activité antibactérienne prometteuse . Ces composés ont été évalués pour leur activité antibactérienne par la méthode de diffusion sur agar, et trois d'entre eux se sont avérés actifs . L'un des composés a montré une bonne activité contre Bacillus subtilis et Staphylococcus aureus avec une CMI de 500 µg/mL .
Activité antifongique
En plus de ses propriétés antibactériennes, le this compound a également été utilisé dans la synthèse de dérivés de pipérazine qui ont montré des propriétés antifongiques significatives . Les composés synthétisés ont été testés contre Candida albicans, Aspergillus niger, Aspergillus flavus et Aspergillus fumigatus .
Substances médicamenteuses antipsychotiques
Le 3-(pipérazin-1-yl)-1,2-benzothiazole, un composé hybride constitué de motifs isothiazole et pipérazine, et ses dérivés agissent comme des antagonistes de la dopamine et de la sérotonine et sont utilisés comme substances médicamenteuses antipsychotiques .
Activité antivirale
Les dérivés de pipérazine, qui peuvent être synthétisés à l'aide de this compound, ont un large éventail d'activités biologiques, y compris une activité antivirale .
Activité anti-VIH-1
Les dérivés de pipérazine ont également montré une activité anti-VIH-1 .
Activité agoniste du récepteur MC4
Les dérivés de pipérazine ont montré une activité agoniste du récepteur MC4 .
Safety and Hazards
Mécanisme D'action
Target of Action
3-(Piperazin-1-yl)aniline hydrochloride is a derivative of piperazine, which is known to have a wide range of biological activities . The primary targets of this compound are dopamine and serotonin receptors . Dopamine and serotonin are neurotransmitters that play crucial roles in various physiological functions, including mood regulation, sleep, and cognition .
Mode of Action
The compound acts as an antagonist at dopamine and serotonin receptors . An antagonist is a substance that inhibits the function of a receptor by binding to it and blocking the binding of its natural ligands. In this case, 3-(Piperazin-1-yl)aniline hydrochloride prevents dopamine and serotonin from binding to their respective receptors, thereby modulating the neurotransmission of these chemicals .
Biochemical Pathways
The antagonistic action of 3-(Piperazin-1-yl)aniline hydrochloride on dopamine and serotonin receptors affects several biochemical pathways. These pathways are involved in the regulation of mood, sleep, and cognition . The downstream effects of this modulation can lead to changes in these physiological functions, potentially contributing to its antipsychotic effects .
Pharmacokinetics
The compound’s molecular weight, which is 21371 , suggests that it may have suitable pharmacokinetic properties, as per Lipinski’s rule of five .
Result of Action
The molecular and cellular effects of 3-(Piperazin-1-yl)aniline hydrochloride’s action are primarily related to its antagonistic effects on dopamine and serotonin receptors . By blocking these receptors, the compound can modulate the neurotransmission of dopamine and serotonin, leading to changes in mood, sleep, and cognition . This modulation is thought to contribute to the compound’s potential antipsychotic effects .
Action Environment
The action, efficacy, and stability of 3-(Piperazin-1-yl)aniline hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, factors such as the presence of other drugs, the physiological state of the individual, and genetic variations can influence the compound’s action and efficacy .
Propriétés
IUPAC Name |
3-piperazin-1-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEUZWWMUIPIAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
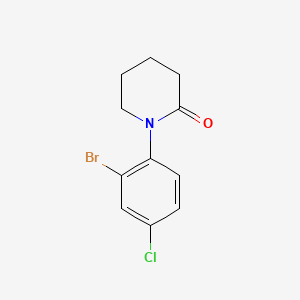
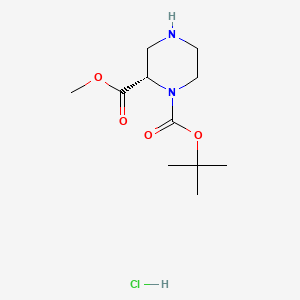
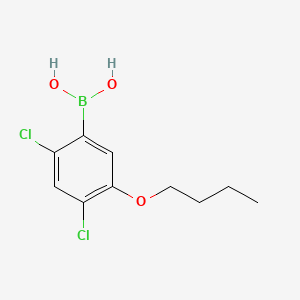
![1,3-Diazapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine](/img/structure/B594474.png)

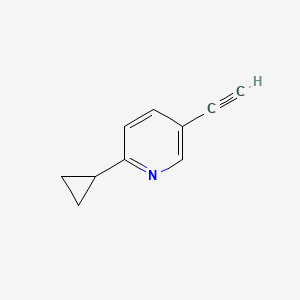
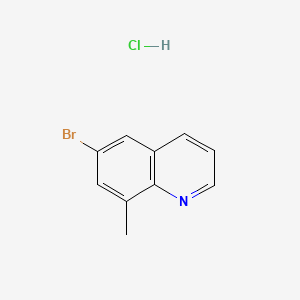
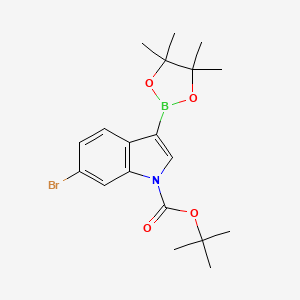
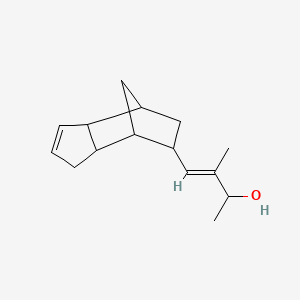



![tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B594490.png)
